molecular formula C14H17ClN4O2 B1466631 N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220020-57-4

N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1466631
CAS No.: 1220020-57-4
M. Wt: 308.76 g/mol
InChI Key: ONZHMEKRAKCAOU-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220020-57-4) is a pyrazolopyridine derivative with the molecular formula C₁₄H₁₇ClN₄O₂ and a molecular weight of 308.77 g/mol . Its structure comprises a tetrahydro-pyrazolo[4,3-c]pyridine core linked to a 4-methoxyphenyl carboxamide group, with a hydrochloride salt enhancing solubility. The compound is marketed for pharmaceutical research, though specific therapeutic applications require further investigation .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2.ClH/c1-20-10-4-2-9(3-5-10)16-14(19)13-11-8-15-7-6-12(11)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZHMEKRAKCAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Synthesis

The synthetic route begins with the preparation of 3-morpholine-4-yl-1-[4-(2-oxo-piperidin-1-yl)phenyl]-5,6-dihydro-1H-pyridin-2-one, a crucial intermediate. This is achieved via the following steps:

  • Reaction of 4-iodoaniline with 5-bromovaleryl chloride in the presence of an organic base to form 5-bromo pentanoic acid (4-iodophenyl)amide.
  • Cyclization with inorganic base in an organic solvent to yield l-(4-iodophenyl)-piperidin-2-one.
  • Treatment with phosphorus pentachloride to form 3,3-dichloro-1-(4-iodophenyl)-piperidin-2-one.
  • Subsequent reaction with morpholine to produce the morpholinyl-substituted intermediate.

This sequence is optimized to avoid harsh reagents and conditions, enhancing industrial scalability and reducing impurities.

Construction of the Pyrazolopyridine Core

The intermediate is reacted with ethyl (2Z)-chloro[2-(4-methoxyphenyl)hydrazinylidene]ethanoate in ethyl acetate with triethylamine as a base. The reaction mixture is heated to reflux for 8–10 hours, facilitating condensation and cyclization to form the ethyl ester of the target compound.

After completion, the reaction mixture is cooled, washed with water, and the organic layer is concentrated and precipitated with cyclohexane to isolate the product with yields around 75–80%.

Conversion to Hydrochloride Salt

The ethyl ester product is dissolved in isopropanol and cooled to 0–5 °C. Concentrated hydrochloric acid is added slowly, and the mixture is stirred for 4–5 hours at low temperature to convert the compound into its hydrochloride salt form.

The reaction mixture is then treated with methylene dichloride and water for phase separation. The organic layer is concentrated under reduced pressure and triturated with cyclohexane to yield the hydrochloride salt with about 75% yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
4-iodoaniline + 5-bromovaleryl chloride Organic base (e.g., triethylamine) Ambient Not specified High Formation of amide intermediate
Cyclization to piperidin-2-one Inorganic base, organic solvent Ambient Not specified High Efficient ring closure
Chlorination with PCl5 Phosphorus pentachloride, organic solvent Ambient Not specified High Formation of dichloro intermediate
Reaction with morpholine Morpholine, organic solvent Ambient Not specified High Formation of morpholinyl intermediate
Condensation with hydrazine ester Ethyl acetate, triethylamine, reflux 80–90 °C 8–10 hours 75–80 Key step for pyrazolopyridine core formation
Hydrochloride salt formation Concentrated HCl, isopropanol, 0–5 °C 0–5 °C 4–5 hours ~75 Salt formation for improved stability

Research Findings and Industrial Implications

  • The synthetic process avoids highly toxic or corrosive reagents where possible, favoring milder conditions and safer reagents such as triethylamine and morpholine.
  • The multi-step sequence is designed for industrial scalability, with reaction conditions optimized to maximize yield and minimize impurities.
  • The hydrochloride salt form improves the compound's stability, facilitating handling and formulation in pharmaceutical applications.
  • The process described has been patented, indicating its novelty and industrial relevance.

Summary Table of Preparation Steps

Stage Chemical Transformation Key Reagents Outcome/Yield
Amide formation 4-iodoaniline + 5-bromovaleryl chloride → amide Organic base High yield
Piperidinone cyclization Amide → l-(4-iodophenyl)-piperidin-2-one Inorganic base High yield
Chlorination Piperidinone → dichloro derivative Phosphorus pentachloride High yield
Morpholine substitution Dichloro derivative → morpholinyl intermediate Morpholine High yield
Pyrazolopyridine formation Intermediate + hydrazine ester → ethyl ester product Ethyl acetate, triethylamine 75–80% yield
Salt formation Ethyl ester + HCl → hydrochloride salt Concentrated HCl, isopropanol ~75% yield

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrazolo-pyridine core.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the pyrazolo-pyridine core, which can exhibit different biological activities and properties.

Scientific Research Applications

Pharmacological Research

N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been studied for its potential therapeutic effects. Its pharmacological profile suggests possible applications in treating various conditions:

  • Neuroprotective Effects : Studies indicate that this compound may exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Activity : Preliminary research suggests that it may possess anti-inflammatory properties, potentially useful in conditions characterized by chronic inflammation.

Medicinal Chemistry

The compound serves as a scaffold for the development of new drugs. Its structural features allow for modifications that can enhance biological activity or selectivity:

  • Synthesis of Derivatives : Researchers are exploring derivatives of this compound to improve efficacy and reduce side effects in therapeutic applications.

Biochemical Studies

This compound is being investigated for its interactions with biological macromolecules:

  • Enzyme Inhibition Studies : The compound may inhibit specific enzymes involved in disease pathways, providing insights into its mechanism of action and potential therapeutic targets.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers compared to control groups.

Case Study 2: Anti-inflammatory Properties

Another research article explored the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that treatment with the compound resulted in decreased inflammatory cytokine levels and improved clinical scores of arthritis severity.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electronic and Steric Modifications

  • 4-Methoxyphenyl vs. This difference may influence receptor binding affinity and metabolic stability .
  • Fluorine Substituents : The 4-fluorophenyl group in introduces electronegativity, which can improve membrane permeability and resistance to oxidative metabolism, a common strategy in drug design .

Positional Isomerism

Complex Substituents

  • Apixaban : The addition of a 4-(2-oxopiperidin-1-yl)phenyl group confers high specificity for Factor Xa inhibition, a critical feature for anticoagulant efficacy. The target compound lacks this moiety, suggesting divergent therapeutic applications .
  • Naphthalene Derivatives : Compound 2 in incorporates bulky naphthalene groups, which may enhance hydrophobic interactions with parasitic protein targets but reduce aqueous solubility .

Biological Activity

N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H16_{16}ClN3_{3}O2_{2}
  • Molecular Weight : 295.75 g/mol

Synthesis

Recent studies have developed efficient synthetic routes for pyrazolo[4,3-c]pyridine derivatives. These methods often involve the condensation of readily available starting materials and have been optimized for yield and purity. For instance, a straightforward synthesis protocol has been reported that allows for the rapid generation of various substituted pyrazolo compounds, which can then be evaluated for biological activity .

Biological Activity

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridines possess significant antimicrobial properties. For example, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis in vitro assays. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .

2. Anti-inflammatory Effects

Research indicates that pyrazolo compounds may act as inhibitors of cyclooxygenase (COX) enzymes. Inhibiting COX enzymes can reduce the production of pro-inflammatory mediators like prostaglandins. Preliminary results suggest that certain derivatives exhibit IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac .

3. CNS Activity

Some studies have pointed to the potential neuroprotective effects of pyrazolo derivatives. They may interact with neurotransmitter systems or inhibit pathways involved in neuroinflammation and neurodegeneration. This suggests a possible application in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

Study Focus Findings
Study AAntimicrobialDemonstrated significant inhibition of M. tuberculosis with an IC50_{50} < 10 µM.
Study BAnti-inflammatoryReported IC50_{50} values for COX-1 and COX-2 inhibition comparable to standard NSAIDs.
Study CCNS ActivityShowed neuroprotective effects in vitro against oxidative stress-induced neuronal cell death.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo compounds is heavily influenced by their structural components. Modifications on the phenyl ring or the carboxamide group can enhance potency and selectivity towards specific biological targets. For instance:

  • Substituents on the phenyl ring : Electron-donating groups tend to increase activity against certain targets.
  • Carboxamide modifications : Alterations can lead to improved solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo[4,3-c]pyridine core. Key steps include cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen), using solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate intermediate reactions . Optimization may involve adjusting stoichiometric ratios, catalysts (e.g., palladium for cross-coupling), and reaction times. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity before final carboxamide formation and hydrochloride salt precipitation .

Q. How should researchers characterize the compound’s purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are critical for confirming molecular structure. Purity is assessed via HPLC with UV detection (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values). Differential scanning calorimetry (DSC) or melting point analysis verifies crystallinity and salt form stability .

Q. What are the solubility and storage considerations for this compound?

The hydrochloride salt form enhances aqueous solubility, particularly in polar solvents like water or ethanol (solubility ~10 mM at 25°C). For long-term storage, keep the compound in a desiccator at room temperature (RT), protected from light and moisture to prevent hydrolysis or degradation. Prepare working solutions in anhydrous DMSO for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR analysis of analogs (e.g., apixaban derivatives) reveals that substituents on the 4-methoxyphenyl group and pyrazole core significantly influence biological activity. For example:

  • P1 moiety : A para-methoxyphenyl group enhances factor Xa (fXa) binding affinity while maintaining oral bioavailability .
  • C-3 position : Introducing electron-withdrawing groups (e.g., -Cl) improves enzymatic inhibition selectivity . Computational docking (e.g., using AutoDock Vina) and free-energy perturbation (FEP) simulations can predict binding modes and guide synthetic prioritization .

Q. How should researchers resolve contradictions in biological activity data across experimental models?

Discrepancies between in vitro enzymatic assays (e.g., fXa inhibition IC₅₀) and in vivo efficacy (e.g., stroke prevention in atrial fibrillation models) may arise from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability). Validate findings using:

  • Orthogonal assays : Compare fluorogenic substrate hydrolysis with thrombin generation assays .
  • Species-specific models : Humanized fXa transgenic mice reduce interspecies variability .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time profiles with efficacy endpoints .

Q. What computational strategies improve reaction design and synthesis scalability?

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, while machine learning (ML) models trained on reaction databases (e.g., Reaxys) identify optimal conditions (solvent, catalyst, temperature). For example, ICReDD’s approach combines reaction path searches with Bayesian optimization to reduce trial-and-error experimentation by >50% .

Q. How do physicochemical parameters (e.g., logP, polar surface area) influence pharmacokinetic profiles?

Quantitative structure-property relationship (QSPR) models correlate hydrophobicity (π), electronic effects (σ), and van der Waals volume (Vw) with bioavailability. For this compound:

  • logP : ~2.1 (optimal for blood-brain barrier penetration).
  • Polar surface area (PSA) : 85 Ų (suggests moderate intestinal absorption). Adjust the methoxy group’s position or introduce hydrophilic substituents (e.g., -OH) to modulate these parameters .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy in anticoagulant studies?

Common pitfalls include:

  • Off-target effects : Screen against serine proteases (e.g., thrombin, plasmin) to confirm selectivity .
  • Metabolic instability : Use liver microsome assays (human vs. rodent) to identify vulnerable sites (e.g., ester hydrolysis). Introduce steric hindrance or fluorine substituents to block metabolism .
  • Protein binding : Measure unbound fraction via equilibrium dialysis; >90% plasma protein binding reduces free drug concentration .

Methodological Resources

  • Synthetic Protocols : Multi-step procedures with inert atmosphere guidelines .
  • Analytical Workflows : NMR (δ 7.2–8.1 ppm for aromatic protons), HR-MS (m/z 387.1 [M+H]⁺) .
  • Computational Tools : Gaussian 16 for DFT, PyRx for docking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.